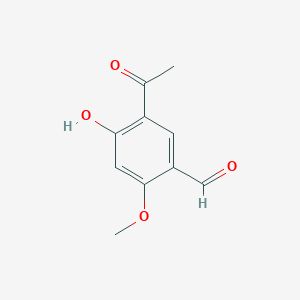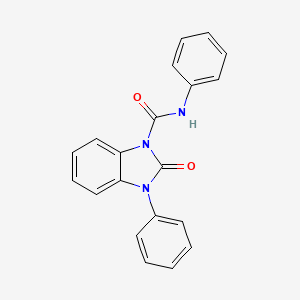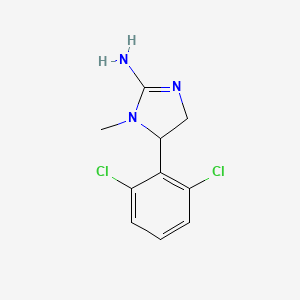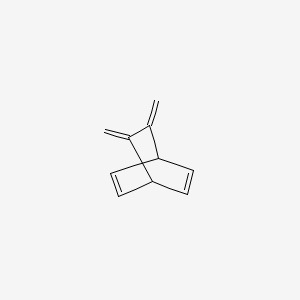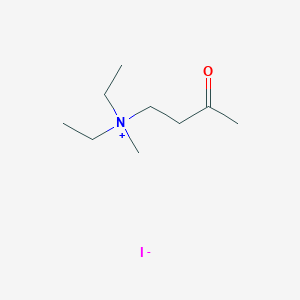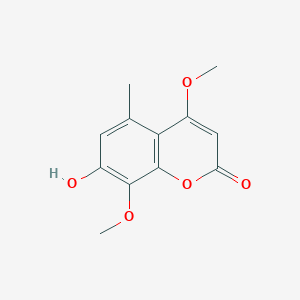
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a benzopyran ring system with hydroxy, methoxy, and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . This reaction yields the desired benzopyran derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the benzopyran ring .
Scientific Research Applications
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives such as:
- 7-Methoxy-2H-1-benzopyran-2-one
- 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one .
Uniqueness
What sets 7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one apart from similar compounds is its unique combination of hydroxy, methoxy, and methyl substituents. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
41680-14-2 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
7-hydroxy-4,8-dimethoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-7(13)11(16-3)12-10(6)8(15-2)5-9(14)17-12/h4-5,13H,1-3H3 |
InChI Key |
ZSTVBYDGILIBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


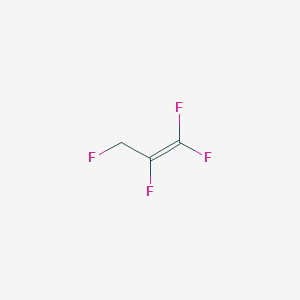
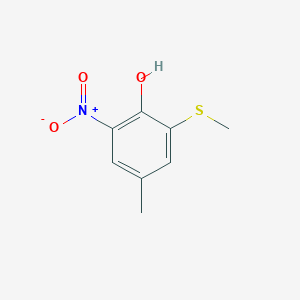
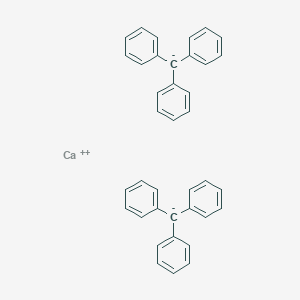
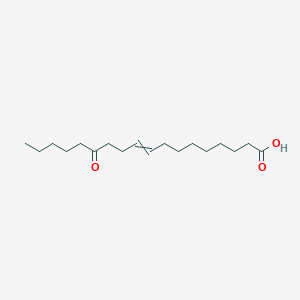
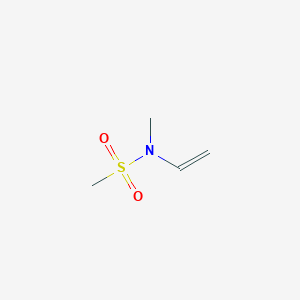
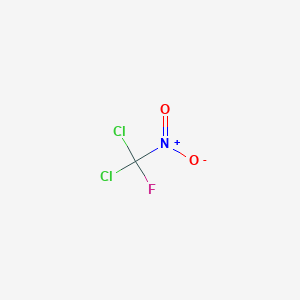
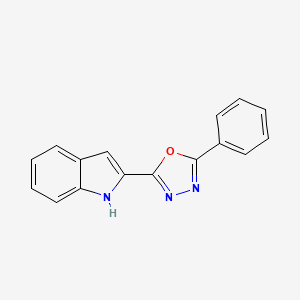
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
